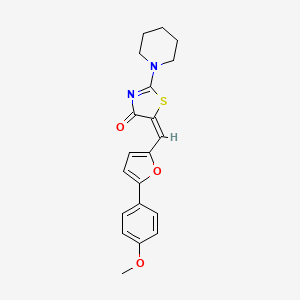

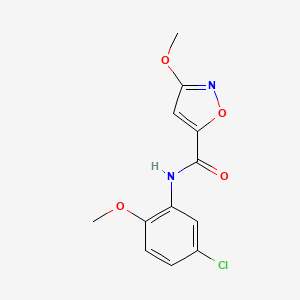

4-(4-Acetyl-phenoxy)-butyric acid ethyl ester

描述

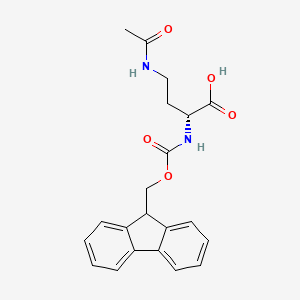

“4-(4-Acetyl-phenoxy)-butyric acid ethyl ester” is a chemical compound with the molecular formula C12H14O4 . It is also known as Ethyl (4-acetylphenoxy)acetate . This compound is related to 4-acetylphenoxyacetic acid, which has the molecular formula C10H10O4 .

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a dinuclear Dy(III) complex was synthesized using dysprosium chloride hexahydrate, (4-acetyl-phenoxy)acetic acid, NaOH, and 1,10-phenantroline . Another method involves a Williamson ether synthesis method and Smiles rearrangement reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the retrieved sources. A related compound, (4-Acetylphenoxy)-acetic acid tert-butyl ester, has a molecular weight of 250.29 and a predicted boiling point of 359.0±17.0 °C .科学研究应用

合成和工业生产

4-(4-乙酰基苯氧基)-丁酸乙酯用于合成各种化合物。例如,它是R-2-羟基-4-苯基丁酸乙酯的中间体,这是一种重要的血管紧张素转换酶抑制剂的组成部分。合成过程涉及酶活性、分辨率、弗里德尔-克拉夫茨反应、氢解和酯化,突显了其工业重要性 (Li, 2003)。

生物活性和影响

该化合物及其衍生物显示出不同的生物活性。酚酸及其衍生物,包括乙酯,已被研究其抗胆碱酯酶活性。特定的乙酯被发现是有效的抑制剂,表明它们具有潜在的治疗应用 (Szwajgier, 2013)。

在另一项研究中,4-氯吲哚-3-乙酸及其乙酯,包括乙酯,显示出在植物生长和发育中的显著生物活性,暗示了它们在农业应用中的潜力 (Katayama, 2000)。

分析应用

该化合物已经使用气相色谱-质谱联用(GC-MS)等技术进行分析,以了解其组成和衍生物。这些分析对于确认该化合物的结构和纯度以及各种应用至关重要 (W. Ming, 2007)。

环境影响

研究还探讨了类似酯的环境影响。例如,邻苯二甲酸酯的酯类,这些酯与其结构相关,已被分析其对人类健康和环境的影响,表明了理解这类化合物更广泛影响的重要性 (Mankidy et al., 2013)。

化学和物理性质

已经对该化合物的衍生物进行了表征,以了解其物理和化学性质。例如,通过X射线衍射研究已确定了相关酯的晶体结构,这对于材料科学和化学应用至关重要 (Ranganatha et al., 2012)。

属性

IUPAC Name |

ethyl 4-(4-acetylphenoxy)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-3-17-14(16)5-4-10-18-13-8-6-12(7-9-13)11(2)15/h6-9H,3-5,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIBMSNLNURQOFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCOC1=CC=C(C=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Methoxybenzyl)amino]phenol](/img/structure/B2377652.png)

![N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2377658.png)

![1-((4'-Fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(isobutylsulfonyl)piperidine](/img/structure/B2377662.png)

![Tert-butyl N-(5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B2377665.png)

![N-benzyl-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2377668.png)

![N-(3,4-dimethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2377670.png)